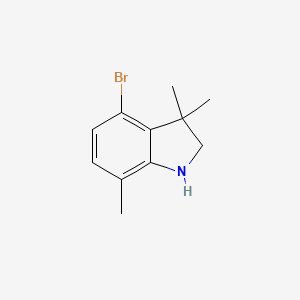

4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole

Description

4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole is a brominated dihydroindole derivative characterized by a fused bicyclic structure. The compound features a bromine atom at position 4, three methyl groups (two at position 3 and one at position 7), and a partially saturated indole ring system.

Properties

IUPAC Name |

4-bromo-3,3,7-trimethyl-1,2-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-7-4-5-8(12)9-10(7)13-6-11(9,2)3/h4-5,13H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHACQZKQYQJDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(CN2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole typically involves the bromination of 3,3,7-trimethyl-2,3-dihydro-1H-indole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced indole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxidized indole derivatives, and reduced indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups on the indole ring influence its reactivity and binding affinity to various biological targets. The compound may act by inhibiting or activating specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physical and Spectroscopic Properties

NMR Shifts :

- 5-Fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole (): Distinct fluorinated shifts (¹⁹F NMR: δ -114.65) and methyl group signals (¹H NMR: δ 1.20–1.40 ppm for CH₃ groups) highlight electronic effects of fluorine vs. bromine .

- Triazole-linked indoles (–10): Ethyl-triazole substituents show characteristic ¹H NMR shifts (e.g., δ 4.51 ppm for -CH₂- adjacent to triazole) and upfield ¹³C signals (~50 ppm for aliphatic carbons), differing from methyl/bromo-substituted dihydroindoles .

- Molecular Weight and Solubility: Bromine increases molecular weight (e.g., 226.11 vs. 195.24 for fluoro analog) and may reduce solubility in polar solvents compared to non-halogenated analogs.

Structural Similarity and Bioactivity Clustering

- Tanimoto Similarity Analysis : Compounds with similarity scores >0.8 (e.g., 4-bromo-3,3-dimethyl-2,3-dihydro-1H-indole vs. 4-bromo-7-methyl-1H-indole, similarity = 0.92) share overlapping bioactivity profiles, such as protein target interactions or enzyme inhibition .

- Bioactivity Correlations : Structural differences (e.g., bromine position, methyl group count) correlate with variations in cytotoxicity and target selectivity, as observed in NCI-60 screenings .

Biological Activity

4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family, characterized by a bromine atom at the 4th position and three methyl groups at the 3rd and 7th positions of the indole ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

The compound's unique structure imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and methyl groups influences its interaction with various biological targets. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | 4-bromo-3,3,7-trimethyl-1,2-dihydroindole |

| CAS Number | 1513657-72-1 |

| Molecular Formula | C11H14BrN |

| Molecular Weight | 239.14 g/mol |

The biological activity of 4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole is primarily attributed to its ability to interact with specific molecular targets. The compound may act by:

- Inhibiting Enzymes : It can inhibit enzymes involved in various metabolic pathways.

- Modulating Receptors : The compound may bind to receptors, altering their activity and signaling pathways.

- Inducing Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells.

Antimicrobial Activity

Research indicates that 4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes findings from different studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A comprehensive analysis published in MDPI highlighted the compound's broad-spectrum antimicrobial effects. It was effective against common pathogens associated with nosocomial infections .

- Anticancer Research : Another study focused on the anticancer properties of indole derivatives, including 4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole. The research demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.